![molecular formula C12H12BrN3OS B2509429 3-bromo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 313531-98-5](/img/structure/B2509429.png)

3-bromo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

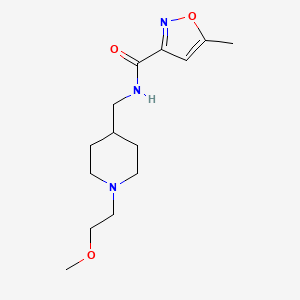

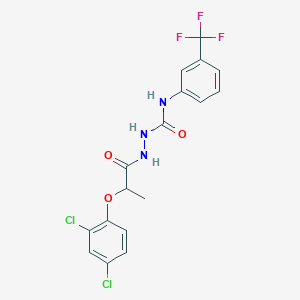

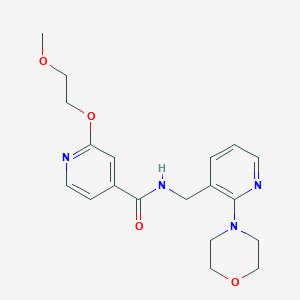

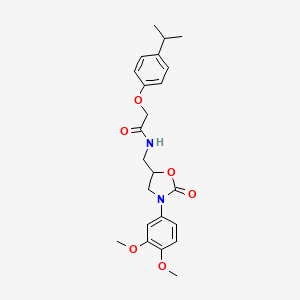

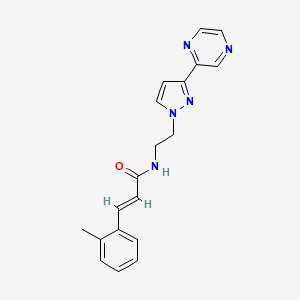

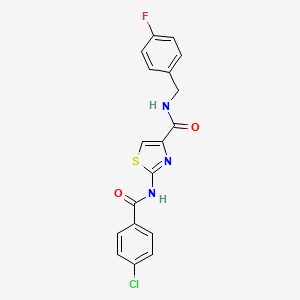

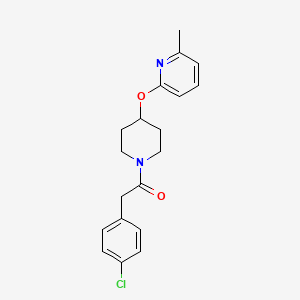

The compound 3-bromo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative that falls under the category of benzamide compounds with a thiadiazole ring. These types of compounds are known for their biological properties and have been the subject of various studies due to their potential pharmacological activities.

Synthesis Analysis

The synthesis of benzamide derivatives with a thiadiazole scaffold, similar to the compound , has been reported using microwave-assisted, solvent-free methods. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under microwave irradiation, which is a method known for its efficiency and rapid synthesis . Although the exact synthesis of 3-bromo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is not detailed, it is likely that similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . X-ray crystallography can also be used to determine the conformational features of these compounds . The presence of the thiadiazole ring and the benzamide moiety in the compound suggests that it would exhibit a structure conducive to forming hydrogen bonds and other intermolecular interactions, which could be analyzed through techniques like Hirshfeld surface analysis and DFT calculations .

Chemical Reactions Analysis

Benzamide derivatives with thiadiazole rings can undergo various chemical reactions. For example, nucleophilic substitution reactions have been observed with bromobenzo thiadiazole derivatives, leading to the formation of different substituted products . The bromo group in the compound of interest suggests that it may also be reactive towards nucleophiles, potentially leading to a variety of derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives with a thiadiazole ring are influenced by their molecular structure. These compounds typically exhibit good oral drug-like behavior, as predicted by ADMET properties . Their solid-state structures, characterized by hydrogen bonding and other non-covalent interactions, contribute to their stability and could affect their solubility and other physicochemical parameters . The psychotropic, anti-inflammatory, and cytotoxic activities of similar compounds have been correlated with their structural characteristics .

Applications De Recherche Scientifique

Anticancer Activity

The compound 3-bromo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide, by virtue of its structural similarity to benzamide derivatives containing thiadiazole scaffold, has potential applications in anticancer research. Benzamide derivatives with thiadiazole moiety have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. Studies have shown that these compounds exhibit promising anticancer activities, with some displaying GI50 values comparable to standard drugs like Adriamycin. The structure-activity relationship (SAR) studies, facilitated by microwave-assisted facile synthesis, indicate the crucial role of the thiadiazole and benzamide groups in mediating anticancer effects. Molecular docking studies further elucidate their probable mechanisms of action, suggesting good oral drug-like behavior and potential as anticancer agents (Tiwari et al., 2017).

Photosensitizing Properties for Photodynamic Therapy

Compounds structurally related to 3-bromo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide have been investigated for their photosensitizing properties, particularly in the context of photodynamic therapy (PDT) for cancer treatment. For instance, derivatives of benzene sulfonamide linked with thiadiazole have shown significant singlet oxygen quantum yields, making them effective as Type II photosensitizers. Their photophysical and photochemical properties in dimethyl sulfoxide (DMSO) reveal their potential in PDT applications, offering a promising approach for cancer treatment through the generation of singlet oxygen, a reactive oxygen species critical in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Heterocyclic Chemistry and Synthetic Applications

The structural motif of 3-bromo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide serves as a valuable scaffold in heterocyclic chemistry, offering diverse synthetic applications. The reactivity of thiadiazole derivatives with halogens, such as bromine and iodine, can lead to various heterocyclic formations, including fused thiazole rings. These reactions not only expand the chemical space of thiadiazole-based compounds but also pave the way for the development of novel molecules with potential biological activities. Such synthetic explorations contribute significantly to the field of medicinal chemistry, where novel scaffolds are continually sought for drug development and other therapeutic applications (Tarasova et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

3-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3OS/c1-7(2)11-15-16-12(18-11)14-10(17)8-4-3-5-9(13)6-8/h3-7H,1-2H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKALCJXHNDEILE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide](/img/structure/B2509347.png)

![[(2-Methylphenyl)-phenylmethyl]hydrazine](/img/structure/B2509355.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3,3-dimethylbutanamide](/img/structure/B2509356.png)

![1-{[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}-N,N-dimethylpiperidine-4-carboxamide](/img/structure/B2509358.png)

![2-(4-cyanobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2509360.png)

![2-(2-fluoro-5-methylanilino)-2-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetonitrile](/img/structure/B2509368.png)

![5-benzyl-7-(4-fluorobenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2509369.png)